molecular formula C7H9NO B039272 3-Methyl-1-prop-2-ynylazetidin-2-one CAS No. 124443-41-0

3-Methyl-1-prop-2-ynylazetidin-2-one

Cat. No.: B039272
CAS No.: 124443-41-0
M. Wt: 123.15 g/mol
InChI Key: VBEUUMVTLWAHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-propynyl)-3-methyl-2-azetidinone: is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring This compound is notable for its unique structural features, which include a propynyl group attached to the nitrogen atom and a methyl group at the third position of the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propynyl)-3-methyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a propargyl halide, followed by cyclization to form the azetidinone ring. The reaction conditions often require the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of N-(2-propynyl)-3-methyl-2-azetidinone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-propynyl)-3-methyl-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-propynyl)-3-methyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the propynyl group, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, including inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

  • N-(2-propynyl)-2-azetidinone
  • N-(2-propynyl)-4-methyl-2-azetidinone
  • N-(2-propynyl)-3-ethyl-2-azetidinone

Comparison: Compared to its analogs, N-(2-propynyl)-3-methyl-2-azetidinone is unique due to the specific positioning of the methyl group at the third position of the azetidinone ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

CAS No.

124443-41-0

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

3-methyl-1-prop-2-ynylazetidin-2-one

InChI

InChI=1S/C7H9NO/c1-3-4-8-5-6(2)7(8)9/h1,6H,4-5H2,2H3

InChI Key

VBEUUMVTLWAHCQ-UHFFFAOYSA-N

SMILES

CC1CN(C1=O)CC#C

Canonical SMILES

CC1CN(C1=O)CC#C

Synonyms

2-Azetidinone,3-methyl-1-(2-propynyl)-(9CI)

Origin of Product

United States

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